A Comprehensive Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)
A Comprehensive Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key chemical intermediate with the CAS number 154477-54-0. This document consolidates essential information on its chemical properties, synthesis, applications, and safety protocols to support research and development activities in the pharmaceutical industry.
Core Chemical Information
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is a crucial building block, primarily recognized for its role in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2] Its chemical structure features a substituted benzene ring, making it a valuable precursor in various organic syntheses.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 154477-54-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C15H19ClO3 | [2][4][6][7][8][9] |
| Molecular Weight | 282.76 g/mol | [2][4][10][7][9][11][12] |
| Appearance | White to light yellow powder or crystal; also reported as an oil | [5][13] |
| Boiling Point | 396.5 ± 32.0 °C (Predicted) | [2] |
| Density | ~1.121 g/cm³ | [2][14] |
| Solubility | Soluble in methanol and chloroform (slightly) | [2][13] |
| Storage Temperature | Room temperature or under inert atmosphere in a refrigerator | [2][13] |
| Purity | Commercially available with purity of ≥95% or ≥99% | [1][5][6] |
Computational Data
Computationally derived properties offer further insights into the molecular characteristics of this compound.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [6] |
| LogP | 3.3389 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 6 | [6] |
| InChI Key | ULWORPZJUIFPIC-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC | [6] |
Synthesis and Experimental Protocol
The primary synthesis route for Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate involves a Friedel-Crafts acylation reaction.[3] Below is a detailed experimental protocol based on publicly available data.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Synthesis workflow for Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
Detailed Experimental Protocol
This protocol is based on a documented patent procedure.[3]
Materials:
-
Methyl-2-methyl-2-phenylpropanoate (500 g)
-
4-chlorobutyryl chloride (550 g)
-
Aluminium chloride (347 g + 520 g)
-
Dichloromethane (MDC) (600 ml + 650 ml + 600 ml + 650 ml + 500 ml)
-
Concentrated Hydrochloric Acid (1 L)
-
Sodium sulfate
Procedure:
-
Preparation of Mixture A:
-
Charge a reactor with MDC (600 ml) and aluminium chloride (347 g).
-
Cool the mixture to -10 °C.
-
Dissolve Methyl-2-methyl-2-phenylpropanoate (500 g) in MDC (650 ml).
-
Slowly add the dissolved reactant to the reactor at a temperature between -10 to 0 °C.
-
Stir the resulting Mixture A for 45 minutes at -10 to 0 °C.
-
-
Preparation of Mixture B:
-
In a separate reactor, charge MDC (600 ml) and aluminium chloride (520 g).
-
Cool the mixture to -10 °C.
-
Dissolve 4-chlorobutyryl chloride (550 g) in MDC (650 ml).
-
Slowly add the dissolved reactant to the second reactor at a temperature between -10 to 0 °C.
-
Stir the resulting Mixture B for 45 minutes at -10 to 0 °C.
-
-
Reaction:
-
Slowly add Mixture A to Mixture B while maintaining the temperature at -10 to 0 °C.
-
Monitor the reaction for completion using Gas Chromatography (GC) over a period of 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, slowly quench the reaction mass in concentrated HCl (1 L) at 10-20 °C and stir for 30 minutes.
-
Separate the MDC layer.
-
Extract the aqueous layer with MDC (500 ml).
-
Combine the MDC layers and dry over sodium sulfate.
-
Concentrate the dried organic layer under vacuum to obtain the title compound as an oil (yield: 880 g).
-
Applications in Drug Development
The primary application of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is as a key intermediate in the synthesis of Fexofenadine and its hydrochloride salt.[1] Fexofenadine is a non-sedating antihistamine used to relieve allergy symptoms. This compound is also noted as an impurity standard for Elagolix, a medication for treating endometriosis and uterine fibroids.[10][15] Its role as a fundamental building block extends to the broader pharmaceutical industry for the development of various medicinal compounds.[1]
Safety and Handling
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is an organic compound that requires careful handling in a laboratory setting.
Hazard Identification
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][14] Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
GHS Pictogram: GHS07 (Warning)[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
Recommended Safety Precautions
-
Engineering Controls: Work under a fume hood. Ensure adequate ventilation.[9][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.[9][14]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[14] Store at room temperature or in a refrigerator under an inert atmosphere.[2][13]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][14]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9][11][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][11][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
Conclusion
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0) is a commercially significant chemical intermediate with well-defined properties and synthesis routes. Its critical role in the production of Fexofenadine underscores its importance in the pharmaceutical industry. This guide provides essential technical information to aid researchers, scientists, and drug development professionals in their work with this compound, emphasizing safe handling and proper experimental procedures. For research use only, not for human or veterinary use.[3]
References
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- 4. Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
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- 6. chemscene.com [chemscene.com]
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- 11. chemicea.com [chemicea.com]
- 12. Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate | C15H19ClO3 | CID 10062338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy Methyl 2-(4-(4-Chlorobutanoyl)Phenyl)-2-Methylpropanoate at Affordable Price, High Purity Laboratory Powder [suryalifesciencesltd.com]
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- 15. Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | molsyns.com [molsyns.com]
